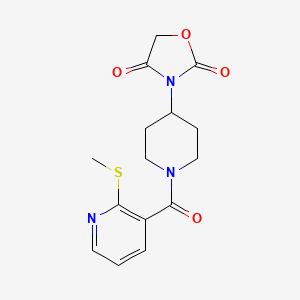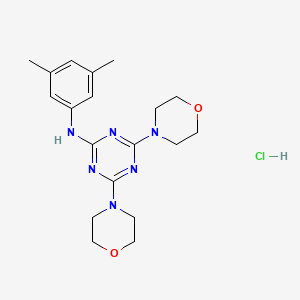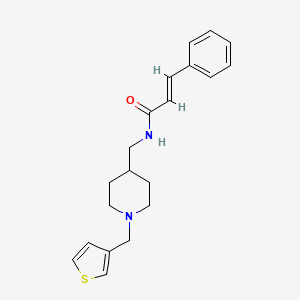
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine ring, and a nicotinoyl group with a methylthio substituent
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives have been found to have high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
Piperidine derivatives have been associated with inhibitory effects on certain kinases
Biochemical Pathways
Piperidine derivatives have been associated with antimalarial activity, suggesting they may interfere with the life cycle of the Plasmodium parasite .
Result of Action
Piperidine derivatives have been associated with inhibitory effects on the growth of plasmodium falciparum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the nicotinoyl group and the oxazolidine ring. The methylthio group is then introduced via a substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nicotinoyl group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines.
Oxazolidine Derivatives: Compounds such as oxazolidinones and oxazolidines with different substituents.
Nicotinoyl Derivatives: Compounds like nicotinamide and nicotinic acid derivatives.
Uniqueness
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the methylthio group, the piperidine ring, and the oxazolidine ring in a single molecule provides a versatile scaffold for various applications.
Propriétés
IUPAC Name |
3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-23-13-11(3-2-6-16-13)14(20)17-7-4-10(5-8-17)18-12(19)9-22-15(18)21/h2-3,6,10H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCINGOYJDWEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)


![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)
![(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile](/img/structure/B2904398.png)

![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2904403.png)


![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

